molecular formula C18H26N2NaO4 B8530470 Proglumide sodium

Proglumide sodium

Cat. No.: B8530470
M. Wt: 357.4 g/mol
InChI Key: LZUZBODDLCLCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proglumide sodium is a sodium salt form of proglumide, a non-peptide cholecystokinin receptor antagonist. It is primarily known for its ability to inhibit gastrointestinal motility and reduce gastric secretions. This compound has been used in the treatment of stomach ulcers and has shown potential in enhancing the analgesic effects of opioid drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium proglumide involves the reaction of 4-benzoylamino-5-dipropylamino-5-oxopentanoic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: Industrial production of sodium proglumide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Proglumide sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of sodium proglumide .

Scientific Research Applications

Proglumide sodium has a wide range of scientific research applications, including:

Mechanism of Action

Proglumide sodium exerts its effects by antagonizing cholecystokinin receptors, specifically the CCK-A and CCK-B subtypes. This antagonism leads to the inhibition of gastrointestinal motility and reduction of gastric secretions. Additionally, sodium proglumide enhances the analgesic effects of opioids by preventing the development of tolerance, potentially through its interaction with δ-opioid receptors .

Comparison with Similar Compounds

Uniqueness of Sodium Proglumide: Proglumide sodium is unique due to its dual antagonistic action on both CCK-A and CCK-B receptors, making it versatile in its applications. Its ability to enhance opioid analgesia and reduce tolerance further distinguishes it from other similar compounds .

Properties

Molecular Formula

C18H26N2NaO4

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C18H26N2O4.Na/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22);

InChI Key

LZUZBODDLCLCFR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1.[Na]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In another embodiment, a composition for IV injection can be made as follows: add 4263 g of the sodium salt of proglumide to 15 L of water and 93 g of ethanolamine and stir until a clear solution is obtained. After buffering with citric acid, the solution is diluted to a volume of 30 L, then filtered under pressure in an inert gas into 40,000 glass vials which are sterilized under heat, yielding 40,000 vials each containing 106.6 mg sodium proglumide, equivalent to 100 mg proglumide.
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